molecular formula C14H12O2 B6338557 (2E)-1-(Furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one CAS No. 1220995-30-1

(2E)-1-(Furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one

Cat. No.: B6338557
CAS No.: 1220995-30-1
M. Wt: 212.24 g/mol
InChI Key: RXAJARIUWSXYSZ-CMDGGOBGSA-N
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Description

(2E)-1-(Furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a furan-2-yl group at the 1-position and a 2-methylphenyl (o-tolyl) group at the 3-position (Figure 1). Chalcones, including this compound, are widely studied for their biological activities, such as antimicrobial, antifungal, and antiviral properties, owing to their planar structure and ability to interact with biological targets via hydrogen bonding and π-π stacking .

Properties

IUPAC Name

(E)-1-(furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-11-5-2-3-6-12(11)8-9-13(15)14-7-4-10-16-14/h2-10H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAJARIUWSXYSZ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(Furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one, also known as furanone, is a compound with significant potential in medicinal chemistry. Its molecular formula is C14H12O2C_{14}H_{12}O_{2} and it has garnered attention for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by research findings and case studies.

  • Molecular Weight : 212.24 g/mol
  • Chemical Structure : The compound features a furan ring and a phenyl group, which contribute to its reactivity and biological activity.
PropertyValue
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
PurityTypically 95%
IUPAC Name(E)-1-(furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study conducted by researchers evaluated the compound against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its efficacy.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100
Bacillus subtilis60

The results demonstrate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. In vitro studies have demonstrated its effectiveness against several fungal strains, including Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (µg/mL)
Candida albicans40
Aspergillus niger80

These findings suggest that the compound could be a promising candidate for developing new antifungal agents.

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have indicated that the compound induces apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Case Study:
A recent study focused on the effects of this compound on breast cancer cell lines (MCF7). The results showed a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value of approximately 45 µM.

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.
  • Disruption of Cell Membranes : Its lipophilic nature allows it to penetrate cell membranes, leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, it activates apoptotic pathways, promoting cell death.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of substituents, melting points, yields, and purity for analogous chalcones is summarized in Table 1 .

Table 1: Physicochemical Properties of Selected Chalcone Derivatives

Compound Name (Lab ID/CAS) Substituents (1-Position / 3-Position) Melting Point (°C) Yield (%) HPLC Purity (%) Key References
Target Compound (2E)-1-(Furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one Furan-2-yl / 2-methylphenyl Not reported Not reported Not reported -
LabMol-70 Furan-2-yl / 4-(methylsulfanyl)phenyl 152 25 100
LabMol-71 Furan-2-yl / 4-(methylsulfanyl)phenyl 114 19 99.05
(E)-3-(4-Dimethylaminophenyl)-1-(2,5-dimethylfuran-3-yl)-prop-2-en-1-one 2,5-Dimethylfuran-3-yl / 4-dimethylaminophenyl Not reported Not reported Not reported
(2E)-3-(4-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one (CAS 111042-58-1) Furan-2-yl / 4-bromophenyl Not reported Not reported Not reported
(E)-3-(2-Furyl)-1-(4-nitrophenyl)prop-2-en-1-one (CAS 136353-19-0) Furan-2-yl / 4-nitrophenyl Not reported Not reported Not reported

Key Observations :

  • Substituents at the 3-position significantly influence melting points and solubility. For example, LabMol-70 (4-(methylsulfanyl)phenyl) has a higher melting point (152°C) than LabMol-71 (114°C), likely due to increased molecular symmetry .

Key Observations :

  • The presence of electron-withdrawing groups (e.g., nitro in CAS 136353-19-0) or electron-donating groups (e.g., dimethylamino in ) modulates biological activity by altering electronic density and binding affinity .
  • Antifungal activity is enhanced in compounds with polar substituents like hydroxy and methoxy groups (e.g., MIC = 0.62 mg/mL in ).
  • Compound 8 (4-aminophenyl derivative) shows exceptional potency (MIC = 0.07 µg/mL) against T. rubrum, likely due to improved cellular uptake via the amino group .

Structural Insights from Crystallography and Spectroscopy

  • X-ray studies of (E)-3-(2-chlorophenyl)-1-(2-furyl)prop-2-en-1-one reveal a planar conformation with dihedral angles <5° between aromatic rings, facilitating strong intermolecular interactions .
  • Tautomerism and intramolecular H-bonding in furan-containing chalcones (e.g., FC and FDC derivatives) enhance stability and influence packing in crystalline phases .

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